![molecular formula C11H21NO2SSi B1407754 (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol CAS No. 1381778-87-5](/img/structure/B1407754.png)
(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
Overview
Description
(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
is a chemical compound with the molecular formula C11H21NO2SSi
and a molecular weight of 259.44
. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
is characterized by a thiazole ring, a hydroxyl group, and a tert-butyldimethylsilyl ether group .
Scientific Research Applications
Archaeological Wood Conservation
The compound has been utilized in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan , which is instrumental in the conservation of archaeological wood. This application is particularly significant for preserving artifacts like the Oseberg ship, where traditional water-based conservation methods are not viable. The TBDMS chitosan is soluble in a mixture of ethyl acetate and toluene, allowing for effective penetration and consolidation of degraded wood without the use of water .
Synthetic Glycobiology
In the realm of synthetic glycobiology, derivatives of tert-butyldimethylsilyl, such as the one , are used as reagents. They can act as both aldol donors and acceptors, facilitating the stereocontrolled production of important sugars like erythrose. This is crucial for understanding and synthesizing complex carbohydrates that play a role in biological processes .
Total Synthesis of Natural Products
This compound is a key reagent in the total synthesis of several natural products with medicinal properties, such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These compounds have applications ranging from antifungal treatments to potential cancer therapies .
Cytotoxic Activity Against Carcinoma
A related compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , which is an intermediate in the synthesis of the natural product jaspine B, has shown cytotoxic activity against several human carcinoma cell lines. The compound could potentially be used in similar research applications, contributing to the development of cancer treatments .
Safety and Hazards
The safety data sheet for (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol
suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities, suggesting potential targets within cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that (5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role as an aldol donor and acceptor, it may be involved in pathways related to carbohydrate metabolism .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6,13H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYVEHXRZFYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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